2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is a heterocyclic compound characterized by a pyrazine ring substituted with a chloro group and a piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.
The synthesis and characterization of 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine have been documented in various scientific studies, which explore its structural properties, synthesis methods, and biological applications. The compound's relevance is highlighted in the context of developing new pharmaceuticals targeting various biological pathways.
2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine belongs to the class of pyrazines, which are aromatic heterocycles containing nitrogen atoms. It also features a piperazine ring, which is a six-membered cyclic amine known for its presence in many pharmacologically active compounds.
The synthesis of 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine typically involves several key steps:
The reaction conditions often include:
Yield percentages for this synthesis can vary, but optimized conditions can lead to yields exceeding 70% .
The molecular formula is CHClN, with a molecular weight of approximately 239.73 g/mol. The compound features:
The primary chemical reactions involving 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine include:
These reactions are typically facilitated by adjusting pH and temperature conditions and utilizing solvents that stabilize intermediates formed during the reaction processes .
The mechanism of action for compounds like 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine often involves interaction with specific biological targets, such as receptors or enzymes.
Studies indicate that similar compounds exhibit activity against various targets, including those involved in neuropharmacology and oncology .
Key physical properties include:
Chemical properties include:
2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine has potential applications in:
Research continues to explore its full potential and efficacy within various therapeutic areas, highlighting its significance in contemporary medicinal chemistry .
The systematic chemical name 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine precisely defines its atomic connectivity and functional groups:
Table 1: Key Identifiers of 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine
Property | Value |
---|---|
CAS Number | 2024986-49-8 |
Molecular Formula | C₁₂H₁₇ClN₄ |
Molecular Weight | 252.74 g/mol |
SMILES | ClC1=NC=CN=C1N2CCN(C3CCC3)CC2 |
IUPAC Name | 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine |
Storage Conditions | Cold-chain transportation recommended |
Structurally, it belongs to bis-heterocyclic hybrids, combining pyrazine (electron-deficient π-system) and piperazine (saturated aliphatic diamine). The cyclobutyl group introduces ring strain and conformational constraints due to its puckered structure (bond angles ~88°), which restricts piperazine nitrogen geometry and influences target binding [3]. Quantum mechanical analyses reveal that the cyclobutyl’s sp³-hybridized carbons enhance steric interactions with hydrophobic binding pockets, while the piperazine’s basic nitrogen (predicted pKa ~8.5) facilitates salt bridge formation in biological environments [1] [3].
This compound emerged during medicinal chemistry efforts to optimize kinase inhibitor scaffolds between 2010–2020. Its design leverages established structure-activity relationship (SAR) principles from earlier piperazine-containing drugs:
Key synthetic challenges included the nucleophilicity disparity between piperazine nitrogens. Selective N1-functionalization required protecting groups (e.g., tert-butoxycarbonyl, Boc) or precise reaction stoichiometry. Modern routes employ continuous-flow chemistry for higher yields (>75%) [6].
The 4-cyclobutylpiperazin-1-yl group confers distinct pharmacological advantages over other N-substituents (e.g., methyl, phenyl):
Conformational and Steric Effects
Table 2: Bioactivity Comparison of Piperazine N-Substituents in Pyrazine Hybrids
N-Substituent | Target Kinase IC₅₀ (μM) | Solubility (μg/mL) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|
Cyclobutyl | 0.19–5.24* | 42.8 | >30 |
Cyclopropyl | 0.41–12.5 | 58.3 | 25 |
Cyclopentyl | 1.42–20.7 | 35.2 | 15 |
Methyl | >50 | 89.6 | 8 |
Phenyl | 5.24–30.4 | 12.1 | 22 |
*Data representative of chalcone-pyrazine hybrids targeting A549/HepG2 cancer cells [3]
Pharmacokinetic Optimization
Bioactivity Case Studies
Table 3: Structural Features Influencing Target Engagement
Structural Feature | Role in Target Binding | Example Activity Enhancement |
---|---|---|
Pyrazine N1/N4 | H-bond acceptance from kinase hinge region | ΔG binding = −8.2 kcal/mol |
Piperazine N4 (tertiary) | Salt bridge formation with Asp/Glu residues | 5-fold selectivity for CDK6 over CDK2 |
Cyclobutyl C-H bonds | Hydrophobic contacts with Leu/Ile/Val residues | 10-fold ↑ cellular potency vs. methyl analogue |
Chlorine at pyrazine C2 | Blocks metabolism + steric occlusion of non-conserved regions | Metabolic stability t₁/₂ > 30 min |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0